5-Aminopent-1-en-3-ol hydrochloride

Molecular weight specification Salt form selection Quality control

5-Aminopent-1-en-3-ol hydrochloride (CAS 87487-96-5) is a chiral amino alcohol hydrochloride salt with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol. The compound exists as a racemic mixture in its standard commercial form and features three distinct functional domains on a C5 backbone: a terminal alkene (C1=C2), a secondary hydroxyl group at the C3 position, and a primary amine terminus at C5, presented as the hydrochloride salt.

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
Cat. No. B14763226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminopent-1-en-3-ol hydrochloride
Molecular FormulaC5H12ClNO
Molecular Weight137.61 g/mol
Structural Identifiers
SMILESC=CC(CCN)O.Cl
InChIInChI=1S/C5H11NO.ClH/c1-2-5(7)3-4-6;/h2,5,7H,1,3-4,6H2;1H
InChIKeyAMTICPJYEAGNOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminopent-1-en-3-ol Hydrochloride: Sourcing Specifications and Core Structural Identity for Procurement


5-Aminopent-1-en-3-ol hydrochloride (CAS 87487-96-5) is a chiral amino alcohol hydrochloride salt with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol . The compound exists as a racemic mixture in its standard commercial form and features three distinct functional domains on a C5 backbone: a terminal alkene (C1=C2), a secondary hydroxyl group at the C3 position, and a primary amine terminus at C5, presented as the hydrochloride salt [1]. As a bifunctional building block containing both nucleophilic amine and hydroxyl groups plus an alkene moiety amenable to further functionalization, this compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of substituted derivatives for pharmaceutical research applications [1].

Procurement Risk Assessment: Why In-Class Amino Alcohols Cannot Replace 5-Aminopent-1-en-3-ol Hydrochloride


Within the broader class of C5 amino alcohols, compounds with seemingly minor structural variations exhibit fundamentally distinct chemical behaviors that preclude casual substitution. The positional isomer 3-aminopent-4-en-1-ol (CAS 175431-85-3) presents an allylic amine motif where the amino group is adjacent to the double bond, altering electronic distribution and π-facial stereoselectivity compared to the isolated alkene in 5-aminopent-1-en-3-ol . Similarly, saturated analogs such as 5-amino-1-pentanol lack the alkene functional handle entirely, eliminating the possibility of olefin-centered transformations including hydroboration, epoxidation, and cross-metathesis [1]. The hydrochloride salt form (target compound) versus the free base presents distinct handling and reactivity profiles, with the salt offering enhanced aqueous solubility and solid-state stability critical for reproducible synthetic workflows [2]. These structural distinctions render generic substitution scientifically invalid without explicit validation of reaction compatibility.

Quantitative Differentiation Evidence: 5-Aminopent-1-en-3-ol Hydrochloride Procurement Specifications and Comparative Data


Molecular Weight and Salt Form Differentiation: 5-Aminopent-1-en-3-ol Hydrochloride Versus Free Base

The hydrochloride salt of 5-aminopent-1-en-3-ol possesses a molecular weight of 137.61 g/mol compared to 101.15 g/mol for the corresponding free base, a 36% increase attributable to the HCl component . This weight differential is non-trivial for stoichiometric calculations in synthesis and quantitative analysis. Spectroscopic confirmation of the hydrochloride salt form in D2O solvent is documented in the KnowItAll NMR Spectral Library, providing a reference fingerprint for identity verification distinct from the free base .

Molecular weight specification Salt form selection Quality control

Regioisomeric Differentiation: 5-Aminopent-1-en-3-ol Versus 3-Aminopent-4-en-1-ol

5-Aminopent-1-en-3-ol (target compound) and 3-aminopent-4-en-1-ol (CAS 175431-85-3) are regioisomers with identical molecular formula (C5H11NO) and molecular weight (101.15 g/mol free base), yet their functional group arrangement differs fundamentally . In 5-aminopent-1-en-3-ol, the amine is terminal and the alkene is isolated from the nitrogen by a two-carbon spacer (NCCC(O)C=C). In 3-aminopent-4-en-1-ol, the amine is allylic (adjacent to the double bond), creating an electronically distinct environment that alters nucleophilicity and participates in unique stereoelectronic effects . The allylic amine system in the 3-isomer undergoes reactions unavailable to the 5-isomer, including directed iodoetherification and electrophilic additions governed by π-facial selectivity .

Regioisomer Positional isomer Synthetic intermediate

Commercial Purity Benchmark: NLT 98% Specification for 5-Aminopent-1-en-3-ol Hydrochloride

Commercially available 5-aminopent-1-en-3-ol hydrochloride is supplied with a purity specification of NLT 98% (Not Less Than 98%), as documented by suppliers operating under ISO certification frameworks . In contrast, alternative sourcing channels for the free base or other derivatives may specify purity thresholds of 95%+ or lack explicit certification . The NLT 98% benchmark with ISO-certified quality systems provides procurement traceability suitable for pharmaceutical research and development applications where batch-to-batch consistency and impurity control are critical parameters.

Purity specification Quality assurance ISO certification

Spectral Identity Verification: NMR Reference Data for (S)-5-Aminopent-1-en-3-ol Hydrochloride

NMR spectral data for (S)-5-aminopent-1-en-3-ol hydrochloride in D2O is archived in the KnowItAll NMR Spectral Library (SpectraBase Compound ID: BRER5BQqEUX), providing a validated reference spectrum for compound identity confirmation [1]. The InChIKey for the (S)-enantiomer hydrochloride is AMTICPJYEAGNOB-NUBCRITNSA-N, while the racemate InChIKey is AMTICPJYEAGNOB-UHFFFAOYSA-N [1]. This spectral reference enables unambiguous differentiation from closely related structural analogs including 3-aminopent-4-en-1-ol (InChIKey: FZXLYJICRBQJMA-UHFFFAOYSA-N) and saturated amino alcohols such as 5-amino-1-pentanol .

NMR spectroscopy Chiral analysis Identity confirmation

Validated Application Scenarios for 5-Aminopent-1-en-3-ol Hydrochloride in Research and Development


Synthesis of Substituted 5-Amino-1-pentene-3-ol Derivatives for Medicinal Chemistry

5-Aminopent-1-en-3-ol hydrochloride serves as the core scaffold for preparing substituted 5-amino-1-pentene-3-ol derivatives, as documented in US6815443B2 [1]. The patent describes methods for producing medicaments containing these substituted derivatives, with the target compound providing the bifunctional amino alcohol framework upon which diverse substituents can be installed. The terminal alkene enables orthogonal functionalization pathways distinct from amine-centered transformations, supporting modular synthetic strategies.

Chiral Building Block in Asymmetric Synthesis Workflows

The chiral nature of 5-aminopent-1-en-3-ol, with the hydroxyl-bearing C3 as a stereogenic center, positions this compound as a candidate for asymmetric synthesis applications [1]. The (S)-enantiomer hydrochloride is documented in spectral databases with a defined stereochemical configuration (InChIKey containing the /t5-/m1 stereochemical descriptor) [2]. This stereochemical definition supports use in enantioselective transformations where defined chirality transfer is required, distinguishing it from achiral or racemic-only alternatives.

Multifunctional Intermediate for Heterocycle Construction

The combination of amine, hydroxyl, and alkene functional groups in a compact C5 framework enables convergent approaches to nitrogen- and oxygen-containing heterocycles [1]. The 1,3-relationship between the alkene and hydroxyl group facilitates intramolecular cyclization strategies, while the terminal amine provides a handle for ring-closing metathesis or nucleophilic ring formation. This trifunctional architecture, with the specific 5-amino-1-pentene-3-ol connectivity, supports synthetic routes unavailable to isomers with different functional group spacing .

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